

Chemical structure and properties of Adoxosidic acid (C₁₆H₂₄O₁₀).

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Compound of Interest

Compound Name: Adoxosidic acid

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An In-depth Technical Guide on Adoxosidic Acid (C₁₆H₂₄O₁₀)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adoxosidic acid, a naturally occurring iridoid glycoside with the chemical formula C₁₆H₂₄O₁₀, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of neuroscience. Isolated from medicinal plants such as *Nardostachys jatamansi*, this compound has been identified as a serotonin transporter (SERT) enhancer, suggesting its potential as a novel antidepressant agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Adoxosidic acid**. It includes a summary of available quantitative data, detailed experimental methodologies for its isolation and biological evaluation, and a proposed signaling pathway for its mechanism of action.

Chemical Structure and Properties

Adoxosidic acid is a monoterpenoid belonging to the iridoid glycoside class of compounds. Its chemical structure is characterized by a cyclopentanopyran ring system linked to a glucose molecule via a glycosidic bond.

Chemical Name: Cyclopenta[c]pyran-4-carboxylic acid, 1-(β -D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-(hydroxymethyl)-, (1S,4aS,7S,7aS)-[1]

Molecular Formula: C₁₆H₂₄O₁₀[1]

Molecular Weight: 376.36 g/mol [1]

CAS Number: 84375-46-2[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Adoxosidic acid** is presented in Table 1.

Property	Value	Reference
Appearance	White to off-white solid	[1]
Storage Conditions	-20°C, protect from light	[1]
Purity (by NMR)	\geq 98.0%	[1]

Table 1: Physicochemical Properties of **Adoxosidic Acid**

Spectroscopic Data

Structural elucidation of **Adoxosidic acid** has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). While detailed peak assignments are found in specialized publications, a general overview is provided.

1H NMR Spectroscopy: The proton NMR spectrum of **Adoxosidic acid** is consistent with its iridoid glycoside structure, showing characteristic signals for the protons of the cyclopentanopyran core, the anomeric proton of the glucose unit, and the hydroxymethyl group.

13C NMR Spectroscopy: The carbon NMR spectrum displays 16 distinct signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the acetal carbon of the glycosidic linkage, and the carbons of the glucose moiety.

Mass Spectrometry: The mass spectrum of **Adoxosidic acid** typically shows a molecular ion peak corresponding to its molecular weight. Fragmentation analysis can reveal the loss of the glucose moiety and other characteristic fragments of the iridoid core. One study reported the detection of **Adoxosidic acid** using UPLC-qTOF-MS, with a detected m/z of 375.1261 ($[M-H]^-$) [2][3].

Biological Activity and Mechanism of Action

The primary reported biological activity of **Adoxosidic acid** is its function as a serotonin transporter (SERT) enhancer.[4][5][6][7] This is a significant finding, as most currently available antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), act by inhibiting SERT.

SERT Enhancement

Adoxosidic acid has been identified as a constituent of a water-soluble fraction of *Nardostachys jatamansi* that exhibits SERT-enhancing activity.[4][5][6] This suggests that **Adoxosidic acid** may contribute to the antidepressant-like effects of the plant extract by increasing the reuptake of serotonin from the synaptic cleft. While this mechanism appears counterintuitive to the action of SSRIs, it represents a novel approach to modulating serotonergic neurotransmission.

Proposed Signaling Pathway

The enhancement of SERT activity by **Adoxosidic acid** is hypothesized to initiate a downstream signaling cascade that ultimately leads to an antidepressant effect. While the precise pathway has not been fully elucidated for **Adoxosidic acid** itself, a putative mechanism can be proposed based on the known pharmacology of SERT.



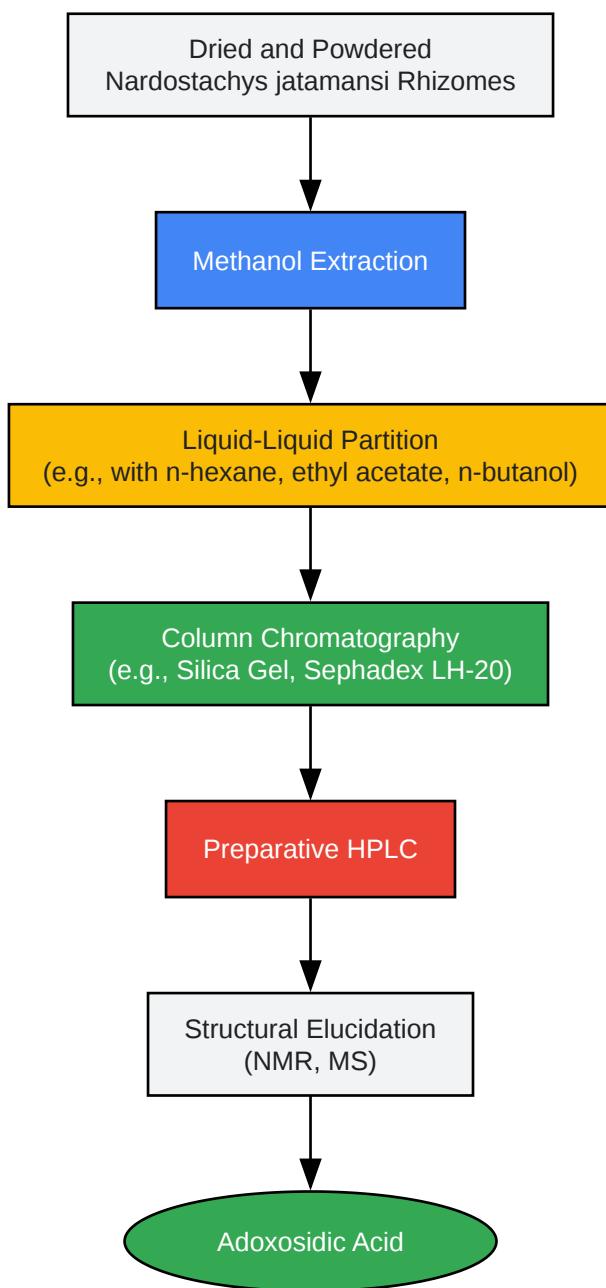
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Caption: Proposed signaling pathway for the antidepressant-like effect of **Adoxosidic acid**.

Experimental Protocols

Isolation of Adoxosidic Acid from *Nardostachys jatamansi*

The following is a general workflow for the isolation and purification of **Adoxosidic acid** based on methodologies for isolating iridoid glycosides from plant material.



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Caption: General workflow for the isolation of **Adoxosidic acid**.

Methodology:

- Extraction: Dried and powdered rhizomes of *Nardostachys jatamansi* are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. **Adoxosidic acid**, being a polar glycoside, is expected to be enriched in the more polar fractions (e.g., n-butanol or water fraction).
- Column Chromatography: The polar fraction is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to further separate the components.
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing **Adoxosidic acid** are further purified by preparative HPLC on a C18 column to yield the pure compound.
- Structural Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Serotonin Transporter (SERT) Uptake Assay

The following is a representative protocol for a cell-based SERT uptake assay to evaluate the activity of **Adoxosidic acid**. This method utilizes a fluorescent substrate that is a substrate for SERT.

Materials:

- HEK293 cells stably expressing human SERT (hSERT)
- **Adoxosidic acid**
- Fluorescent SERT substrate (e.g., ASP+)

- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Positive control (e.g., a known SERT enhancer or inhibitor like fluoxetine for comparison)
- 96-well black, clear-bottom microplates
- Fluorescence plate reader

Methodology:

- Cell Seeding: Seed hSERT-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Preparation: Prepare a stock solution of **Adoxosidic acid** in a suitable solvent (e.g., DMSO) and then dilute it to the desired concentrations in the assay buffer.
- Compound Incubation: Remove the cell culture medium and wash the cells with assay buffer. Add the different concentrations of **Adoxosidic acid** to the wells and incubate for a specific period (e.g., 10-30 minutes) at 37°C.
- Substrate Addition: Add the fluorescent SERT substrate to each well.
- Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. Measurements can be taken in kinetic mode over a period of time or as an endpoint reading after a fixed incubation time.
- Data Analysis: The rate of increase in fluorescence is proportional to the rate of SERT-mediated uptake. The effect of **Adoxosidic acid** is determined by comparing the uptake rate in the presence of the compound to the vehicle control.

Conclusion and Future Directions

Adoxosidic acid is a promising natural product with a unique mechanism of action as a SERT enhancer. This property distinguishes it from conventional antidepressants and opens up new avenues for the development of novel therapeutics for mood disorders. Further research is warranted to fully elucidate its detailed molecular mechanism of action, including the identification of its specific binding site on SERT and the downstream signaling pathways it

modulates. Comprehensive preclinical studies are also necessary to evaluate its efficacy, safety, and pharmacokinetic profile. The development of robust and efficient methods for its synthesis or large-scale isolation will be crucial for advancing its therapeutic potential.

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